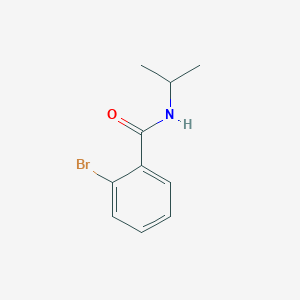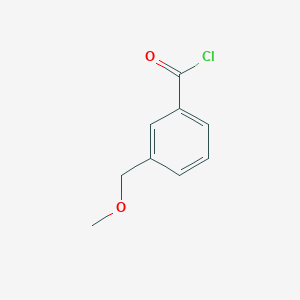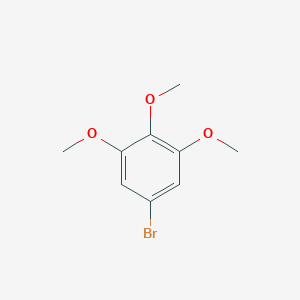
1-Fluorocyclopropanecarboxylic acid
描述
1-Fluorocyclopropanecarboxylic acid is an organic compound with the molecular formula C4H5FO2 It is a fluorinated derivative of cyclopropanecarboxylic acid and is characterized by the presence of a fluorine atom attached to the cyclopropane ring
准备方法
1-Fluorocyclopropanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the fluorination of cyclopropanecarboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the cyclopropane ring .
Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale production. These methods may utilize continuous flow reactors and other advanced technologies to enhance yield and efficiency while minimizing costs .
化学反应分析
1-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to fluorinated alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles under suitable conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or hydrocarbons.
科学研究应用
1-Fluorocyclopropanecarboxylic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins, enhancing binding affinity and selectivity. This property makes it a valuable tool in drug design and enzyme inhibition studies .
相似化合物的比较
1-Fluorocyclopropanecarboxylic acid can be compared with other fluorinated cyclopropane derivatives, such as:
1-Chlorocyclopropanecarboxylic acid: Similar in structure but with a chlorine atom instead of fluorine. It exhibits different reactivity and binding properties due to the larger size and different electronegativity of chlorine.
1-Bromocyclopropanecarboxylic acid: Contains a bromine atom, which also affects its chemical behavior and interactions with biological targets.
1-Iodocyclopropanecarboxylic acid:
The uniqueness of this compound lies in the specific properties imparted by the fluorine atom, such as increased stability, lipophilicity, and the ability to form strong hydrogen bonds and electrostatic interactions.
属性
IUPAC Name |
1-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPERCVXDYEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430702 | |
| Record name | 1-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137081-41-5 | |
| Record name | 1-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluorocyclopropanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different conformational isomers of 1-fluorocyclopropanecarboxylic acid and how were they characterized?
A1: Research using microwave spectroscopy and quantum chemical calculations identified four stable conformers of this compound, labeled as conformers I-IV. [] Conformer II, stabilized by an intramolecular hydrogen bond between the fluorine atom and the carboxylic acid hydrogen, and conformer III, characterized by a synperiplanar arrangement of the F-C-C=O and H-O-C=O atom chains, were successfully identified through their microwave spectra. While conformer I was not observed spectroscopically, likely due to its small dipole moment, quantum chemical calculations predicted it to be the most stable form. []
Q2: How does the relative stability of the different conformers of this compound compare?
A2: Relative intensity measurements from microwave spectroscopy revealed that conformer III is more stable than the hydrogen-bonded conformer II by approximately 2.7 kJ/mol. [] Furthermore, absolute intensity measurements indicated that conformer I, although not directly observed, is likely the most abundant form at room temperature. It was estimated to be around 5.0 kJ/mol more stable than conformer II and 2.3 kJ/mol more stable than conformer III. These experimental findings were corroborated by MP2 calculations, which predicted a similar trend in conformer stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















